(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Descripción
The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone” is a heterocyclic organic molecule featuring a pyridazine core substituted with an imidazole ring, linked via a piperazine spacer to a 2,3-dihydrobenzo[b][1,4]dioxin-methanone moiety. This structure combines multiple pharmacophoric elements:
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-20(17-13-28-15-3-1-2-4-16(15)29-17)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h1-8,14,17H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTPNQDUMPHCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to exhibit a broad range of biological activities. They have been used in the development of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents.
Mode of Action
Compounds containing an imidazole ring are known to interact with various biological targets, leading to a wide range of effects. The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities. The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds, it can be inferred that the effects could be diverse, depending on the specific targets and the nature of the interactions.
Actividad Biológica
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule that integrates multiple heterocyclic systems, including imidazole, pyridazine, and piperazine rings. Its structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound's structure can be broken down into key components:
- Imidazole Ring : Known for its role in many biological processes and as a pharmacophore in numerous drugs.
- Pyridazine and Piperazine Moieties : These contribute to the compound's binding affinity and selectivity towards biological targets.
- Dihydrobenzo[b][1,4]dioxin : This part of the molecule may enhance lipophilicity and bioavailability.
Biological Activity Predictions
In silico studies using structure-activity relationship (SAR) models indicate that compounds with similar structures may exhibit various biological activities. Notably, the presence of the imidazole and piperazine rings is often associated with:
- Anticancer Activity : Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The heterocycles are known for their efficacy against bacterial and fungal strains.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, while the piperazine moiety may enhance binding affinity through conformational flexibility.
Anticancer Activity
Research has demonstrated that derivatives of imidazole and piperazine exhibit significant anticancer properties. For instance, compounds structurally related to our target have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF7 | 3.2 | |
| Target Compound | A549 | TBD | Ongoing Studies |
Studies indicate that modifications to the substituents on the piperazine ring can enhance activity against specific cancer types.
Antimicrobial Activity
Another area of investigation includes the antimicrobial potential of similar compounds. For example:
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 | |
| Compound D | S. aureus | 20 | |
| Target Compound | TBD | TBD | Ongoing Studies |
Preliminary results suggest that this compound may also inhibit growth in various microbial strains.
Synthesis and Derivative Development
The synthesis of the target compound typically involves multi-step organic reactions. Key steps include:
- Formation of Heterocycles : Using cyclization reactions to construct imidazole and pyridazine rings.
- Piperazine Coupling : Linking the piperazine moiety through nucleophilic substitution.
- Final Assembly : Combining all components into the final product via condensation reactions.
This synthetic pathway allows for further derivatization, which can be explored to enhance biological activity.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The compound shares structural similarities with two classes of molecules:
Benzoimidazole-piperazine derivatives (e.g., compound 7 from ): Structure: 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone . Key Differences: The target compound replaces the benzoimidazole with a pyridazine-imidazole hybrid and substitutes the 4-methoxybenzyl group with a dihydrobenzodioxin-methanone. This modification likely enhances CNS penetration due to increased lipophilicity.
Pyridazine-based kinase inhibitors :
- Example : Imatinib analogs with pyridazine cores.
- Comparison : The imidazole substitution in the target compound may reduce off-target kinase activity while improving selectivity for histamine or serotonin receptors .
Pharmacokinetic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
